molecular formula C14H10N4O3 B5514526 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5514526
M. Wt: 282.25 g/mol
InChI Key: VKBWVLLOQQREGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine-based compounds often involves multistep reactions from commercially available reagents, achieving significant yields. For example, a fused, tricyclic pyridine-based energetic material was synthesized through azidonation and ring closure processes, demonstrating the complexity and efficiency of synthesizing such compounds (Ma et al., 2018).

Molecular Structure Analysis

The determination of molecular structures through techniques like X-ray diffraction is common, providing detailed insights into the crystallography of related compounds. For instance, the orthorhombic crystal structure of a pyridine-based material was revealed, showing significant details about its atomic arrangement (Ma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds can lead to the formation of various derivatives with specific properties. For example, reactions with piperidine, pyrrolidine, and morpholine can yield amino-nitroalkyl derivatives, demonstrating the versatility in chemical reactions and potential for functional modification (Tyrkov, 2006).

Physical Properties Analysis

The physical properties, such as density and thermal stability, are crucial for understanding the applications and handling of these compounds. The high density (1.92 g cm−3) and low thermal stability of a similar compound highlight the importance of physical properties in the assessment of material suitability for specific applications (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming derivatives, play a significant role in the applicability of such compounds. The formation of derivatives through reactions with various reagents showcases the chemical versatility and potential for modification to achieve desired properties (Tyrkov, 2006).

Scientific Research Applications

Discovery and Medicinal Chemistry

The compound 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives have been actively studied for their potential in medicinal chemistry. Notably, a novel nitrocatechol-substituted heterocycle, which includes an oxadiazole ring, has demonstrated significant activity as a catechol-O-methyltransferase (COMT) inhibitor. This compound, identified as BIA 9-1067, showcases longer duration of COMT inhibition with comparable activity to entacapone and lower toxicity than tolcapone, positioning it as a promising candidate for adjunct therapy in Parkinson's disease (Kiss et al., 2010).

Materials Science

In materials science, derivatives of 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine have been synthesized and explored for their optoelectrical, morphological, and mechanical properties. Specifically, poly(1,3,4-oxadiazole)s reinforced with TiO2 nanoparticles demonstrated promising characteristics for applications in polymer light emitting diodes (PLEDs), showcasing charge transfer capabilities and potential as semiconducting packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).

Energetic Materials

The synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), have been documented. ANTP exhibits high density, low thermal stability, positive heat of formation, and good detonation properties, making it a candidate for consideration in energetic material applications (Ma et al., 2018).

Synthesis and Reactivity

Further research has delved into the synthesis of new modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles, demonstrating the versatility and potential reactivity of compounds within this chemical framework for the development of novel organic compounds (Tyrkov, 2006).

Safety and Hazards

As with any chemical compound, handling “4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” would require appropriate safety precautions. The nitro group, in particular, can be associated with explosive properties .

properties

IUPAC Name

5-(2-methyl-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-11(3-2-4-12(9)18(19)20)14-16-13(17-21-14)10-5-7-15-8-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBWVLLOQQREGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

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